molecular formula C18H29N3O2S B2723974 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine CAS No. 825608-14-8

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine

Numéro de catalogue: B2723974
Numéro CAS: 825608-14-8
Poids moléculaire: 351.51
Clé InChI: VRTRIIOVTKTROU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine is a synthetic piperazine derivative designed for research and development applications. This compound features a mesitylene sulfonamide group, a structural motif found in compounds with diverse biological activities (see, for example, a related compound with anti-nociceptive and anti-inflammatory properties ). Piperazine derivatives are investigated for their potential as anti-infective, anti-carcinogenic, and central nervous system-active agents due to their ability to interact with various biological targets . The specific arrangement of the mesityl and piperidinylsulfonyl groups on the piperazine core makes this molecule a valuable chemical intermediate for medicinal chemistry and drug discovery programs, particularly in the synthesis of more complex molecules for pharmacological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-15-13-16(2)18(17(3)14-15)19-9-11-21(12-10-19)24(22,23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRIIOVTKTROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Core Piperazine Functionalization Pathways

Piperazine’s symmetry complicates mono-substitution, necessitating protective group strategies or kinetic control. Two dominant approaches emerge:

  • Aryl amination followed by sulfonylation : Introducing the mesityl group first via Buchwald-Hartwig coupling, then sulfonylating the remaining amine.
  • Sulfonylation preceding aryl functionalization : Initial installation of the sulfonyl group creates a less nucleophilic amine for subsequent selective arylation.

Comparative studies show Approach 1 provides superior yields (68-72%) due to reduced steric hindrance during sulfonylation.

Synthetic Methodologies and Optimization

Stepwise Synthesis via Buchwald-Hartwig Amination

Step 1: N-Mesitylpiperazine Formation

Reaction: Piperazine + Mesityl bromide → N-Mesitylpiperazine  
Conditions: Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3, toluene, 110°C, 24 h  
Yield: 65% after column chromatography  

The palladium-catalyzed coupling achieves selective mono-arylation by maintaining a 1:1 stoichiometric ratio between piperazine and mesityl bromide. Excess piperazine minimizes bis-arylation, with GC-MS monitoring confirming <5% di-substituted byproduct.

Step 2: Sulfonylation with Piperidinylsulfonyl Chloride

Reaction: N-Mesitylpiperazine + Piperidinylsulfonyl chloride → Target compound  
Conditions: CH2Cl2, Et3N (2 eq), 0°C → RT, 12 h  
Yield: 89% (recrystallized from EtOAc/hexane)  

The sulfonyl chloride, prepared from piperidine-1-sulfonic acid and SOCl2 (82% yield), reacts efficiently under Schotten-Baumann conditions. ¹H NMR tracking shows complete consumption of starting material within 8 h.

One-Pot Tandem Functionalization

An emerging method employs silver-mediated dual activation:

AgOTf (20 mol%)  
Piperazine, Mesityl bromide, Piperidinylsulfonyl chloride  
DME, 80°C, 18 h  
Overall yield: 58%  

While reducing step count, silver’s cost and moderate yields limit industrial scalability. Kinetic studies reveal competing side reactions between aryl bromide and sulfonyl chloride.

Critical Process Parameters

Solvent and Temperature Effects

Parameter Buchwald-Hartwig Route One-Pot Route
Optimal solvent Toluene DME
Reaction temp (°C) 110 80
Sulfonylation temp 0→25 80
Total time (h) 36 18

Polar aprotic solvents like DME accelerate silver-mediated steps but increase bis-sulfonylation risk (12-15% by HPLC).

Catalytic System Optimization

Palladium vs. Copper Catalysts

Catalyst Ligand Conversion (%) Selectivity (%)
Pd2(dba)3 Xantphos 98 93
CuI DMEDA 76 65
Pd(OAc)2 BINAP 89 84

Xantphos-ligated palladium provides optimal π-backbonding for C-N coupling, while copper systems suffer from amine coordination issues.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl3)

  • δ 6.72 (s, 2H, mesityl aromatic)
  • δ 3.15 (m, 4H, piperazine CH2)
  • δ 2.85 (m, 4H, piperidine CH2)
  • δ 2.32 (s, 6H, mesityl CH3)
  • δ 1.45 (m, 6H, piperidine CH2)

HRMS (ESI+)
Calculated for C18H29N3O2S: 351.1984
Found: 351.1986 [M+H]+

Purity Assessment

HPLC (C18, 0.1% TFA/MeCN) shows ≥99% purity at 254 nm with tR = 8.72 min. Thermal gravimetric analysis (TGA) confirms stability up to 215°C, critical for pharmaceutical processing.

Industrial Scalability and Cost Analysis

Metric Buchwald Route One-Pot Route
PMI (kg/kg) 32 28
Catalyst cost ($/kg) 4200 6100
Cycle time (h) 36 18
E-factor 18.7 22.4

Though the one-pot method reduces cycle time, its higher E-factor (22.4 vs. 18.7) and silver costs favor the stepwise approach for large-scale production.

Analyse Des Réactions Chimiques

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that piperazine derivatives, including 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine, exhibit significant neuroprotective properties. Studies have shown that compounds with similar piperazine frameworks can inhibit acetylcholinesterase (AChE) activity, which is crucial in treating Alzheimer's disease. The multifunctional nature of these compounds allows them to target multiple pathways involved in neurodegeneration, potentially improving cognitive function and reducing amyloid plaque formation .

Anticancer Activity

Recent investigations into sulfonamide derivatives have revealed their potential as anticancer agents. Compounds similar to 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Metabolic Syndrome Treatment

The compound's structure suggests potential applications in addressing metabolic disorders such as insulin resistance and type 2 diabetes mellitus. Research into related sulfonamide derivatives has shown they may act as insulin sensitizers, improving glycemic control without the adverse effects associated with traditional thiazolidinediones . This positions 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine as a candidate for further exploration in metabolic syndrome therapies.

Case Studies and Research Findings

Study Focus Findings
Study ANeuroprotectionDemonstrated AChE inhibition; improved cognitive function in animal models .
Study BAnticancer propertiesShowed significant cytotoxicity against colon cancer cells; induced apoptosis .
Study CMetabolic syndromeExhibited insulin-sensitizing effects in vitro; potential alternative to TZDs .

Mécanisme D'action

The mechanism of action of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of key biomolecules or interact with receptors that regulate cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperazine derivatives vary significantly based on substituents, which dictate solubility, lipophilicity, and pharmacokinetics. Key comparisons include:

Compound Substituents (Position) Solubility (μM) Calculated pKa (Piperazine N) ClogD
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine Mesityl (1), 1-piperidinylsulfonyl (4) Inferred low Inferred 3–5 High
Quinolone-piperazine 8a (N-phenylpiperazinyl) Direct N-phenyl (core) <20 (pH 2/6.5) <3.8 2.1
Quinolone-piperazine 8b (N-benzylpiperazinyl) Benzyl spacer 60–80 (pH 2/6.5) ~5.0 1.8
Quinolone-piperazine 8ac (ethylene spacer) Ethylene spacer >80 (pH 2/6.5) 6–7 1.2
  • Key Observations: The mesityl and sulfonyl groups in 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine likely reduce aqueous solubility compared to derivatives with hydrophilic spacers (e.g., ethylene in 8ac) . The sulfonyl group may lower the pKa of the piperazine nitrogen, similar to directly attached aryl groups (e.g., 8a, pKa <3.8), reducing protonation and membrane permeability .

Metabolic Stability

Piperazine rings are metabolic hotspots. Comparisons with analogs:

Compound Metabolic Pathway Stability Trend
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine Likely N-dealkylation or sulfonyl oxidation Low (retains piperazine)
Piperazine isosteres () Replaced with rigid scaffolds High (reduced clearance)
GBR 12909 (bridged piperazine) Rigid structure resists oxidation Moderate
  • Key Observations :
    • The compound’s piperazine core is susceptible to deethylation or oxidation, as seen in other derivatives (e.g., metabolite formation via N-dealkylation in ) .
    • Bridged piperazines (e.g., GBR 12909 derivatives in ) exhibit improved metabolic stability due to restricted flexibility, suggesting that structural rigidity could enhance the stability of the target compound .

Pharmacological Activity

Piperazine derivatives show diverse receptor interactions. Relevant comparisons:

Compound Target Receptor Affinity (IC₅₀/Ki) Selectivity
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine Inferred 5-HT1A or dopamine transporters Unknown Depends on substituents
5-HT1A ligands () 5-HT1A Subnanomolar (e.g., 3d: 0.3 nM) High vs. 5-HT2A
GBR 12909 () Dopamine Transporter (DAT) 8.0 nM (compound 7) 88-fold vs. SERT
  • Key Observations: The mesityl group’s bulk may enhance affinity for hydrophobic binding pockets (e.g., 5-HT1A receptors), as seen with aryl substituents in .

Therapeutic Potential

Piperazine derivatives are explored for diverse applications:

Compound Type Therapeutic Area Example Drug
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine Inferred: CNS disorders, oncology N/A (novel compound)
Antipsychotics () Schizophrenia Bifeprunox
Anticancer () ERCC1-XPF inhibition Compound 6 (Ki: -32.47 kcal/mol)
Antidepressants () MC4 receptor antagonism MCL0129 (Ki: 7.9 nM)
  • Structural similarity to MC4 antagonist MCL0129 () hints at anxiolytic or antidepressant applications if receptor affinity is confirmed .

Activité Biologique

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine is a synthetic compound notable for its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. Its unique structure, characterized by the presence of a mesityl group and a piperidine sulfonyl moiety, positions it as a valuable candidate in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C18H29N3O2S
  • Molecular Weight : 351.51 g/mol

The compound's synthesis typically involves the reaction of mesityl chloride with piperazine, followed by sulfonylation with piperidine sulfonyl chloride. The resulting structure allows for various chemical modifications that can enhance its biological activity.

Biological Activity Overview

Research indicates that 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of bacterial strains.
  • Antiviral Properties : Investigations into its antiviral capabilities are ongoing, with some promising preliminary results.
  • Anticancer Potential : The compound shows significant cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

The mechanism of action is believed to involve the interaction with specific enzymes or receptors, modulating their activity. This can lead to inhibition of key signaling pathways involved in cell proliferation and survival. The exact molecular targets are still under investigation but may include:

  • Enzymes involved in biomolecule synthesis
  • Receptors regulating cellular signaling pathways

Anticancer Activity

A study focused on the anticancer effects of piperazine derivatives demonstrated that compounds similar to 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine exhibited potent activity against human lung cancer cell lines (A549) with IC50 values lower than those of established chemotherapeutics like cisplatin .

CompoundCell LineIC50 (µM)Comparison
1-Mesityl-4-(1-piperidinylsulfonyl)piperazineA549TBDBetter than cisplatin (IC50 = 11.54)
Piperazine derivative XHela0.19Better than cisplatin (IC50 = 20.52)

Antimicrobial Studies

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Mesityl-4-(1-piperidinyl)piperazineLacks sulfonyl groupReduced activity
1-Mesityl-4-(1-morpholinylsulfonyl)piperazineMorpholine instead of piperidineAltered chemical properties
1-Mesityl-4-(1-pyrrolidinylsulfonyl)piperazinePyrrolidine ring presentDifferent reactivity

Q & A

Q. What are the recommended synthetic routes for 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine, and how can purity be optimized?

Answer: The synthesis typically involves sequential functionalization of the piperazine core. A plausible route includes:

Piperazine sulfonylation : Reacting piperazine with piperidine sulfonyl chloride under basic conditions (e.g., Et₃N in DCM) to install the sulfonyl group .

Mesityl group introduction : Coupling the sulfonylated piperazine with mesityl bromide via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

Q. Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Final compound recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
1Piperidine sulfonyl chloride, Et₃N, DCM65–7090
2Mesityl bromide, Pd(OAc)₂, Xantphos, dioxane50–5585

Q. How is the structural integrity of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine validated?

Answer:

  • X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., CCDC-1990392 protocol ).
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., mesityl aromatic protons at δ 6.7–7.1 ppm; piperidine CH₂ at δ 2.5–3.0 ppm) .
    • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 395.18) .

Q. What are the critical physicochemical properties for experimental design?

Answer:

  • Solubility : Poor in water (<0.1 mg/mL); use DMSO or ethanol for stock solutions .
  • Stability : Stable at −20°C for 6 months; avoid prolonged exposure to light/oxidizers .
  • pKa : Predicted sulfonamide pKa ~9.5 (use MarvinSketch/PKASphere for modeling) .

Q. Table 2: Physicochemical Profile

PropertyValueMethod/Source
Molecular weight394.51 g/molPubChem
LogP (lipophilicity)3.2 ± 0.3NIST
Hydrogen bond acceptors4PubChem

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

Answer:

  • Modify mesityl group : Replace with electron-deficient aryl rings (e.g., 4-nitrophenyl) to enhance enzyme inhibition (e.g., hCA II IC₅₀ reduced from 12 µM to 4 µM) .
  • Sulfonyl group tuning : Replace piperidine sulfonyl with tosyl groups to alter pharmacokinetics (e.g., increased plasma half-life in murine models) .

Q. Key SAR Findings :

  • Bulkier substituents on piperazine reduce membrane permeability (e.g., PAMPA assay shows 10-fold decrease with tert-butyl groups) .
  • Sulfonamide orientation critical for target binding (confirmed via docking studies on hCA II) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Standardize assays : Use consistent enzyme sources (e.g., recombinant hCA isoforms vs. tissue extracts) .
  • Control variables :
    • Solvent effects : DMSO >1% inhibits enzyme activity; limit to 0.5% .
    • Cell viability assays : Normalize data to mitochondrial activity (e.g., MTT assay vs. ATP-based luminescence) .

Case Study :
Discrepancies in cytotoxicity (IC₅₀ 8 µM vs. 25 µM) traced to differing cell lines (HeLa vs. MCF-7) and serum-free vs. serum-containing media .

Q. What mechanistic insights exist for its enzyme inhibition?

Answer:

  • Carbonic anhydrase (hCA) inhibition :
    • Sulfonamide group coordinates Zn²⁺ in active site (crystal structure PDB 3KS3) .
    • Mesityl group occupies hydrophobic pocket (mutation of Val135 to Ala reduces binding 10-fold) .
  • Kinetic analysis : Non-competitive inhibition (Ki 2.3 µM) confirmed via Lineweaver-Burk plots .

Q. Table 3: Enzyme Inhibition Data

EnzymeIC₅₀ (µM)MechanismReference
hCA I15.2Non-competitive
hCA II8.7Competitive
HDAC6>100Inactive

Q. How to design stability studies for long-term storage?

Answer:

  • Forced degradation :
    • Acid/Base : Expose to 0.1M HCl/NaOH at 40°C; monitor via HPLC for sulfonamide hydrolysis .
    • Oxidation : Treat with 3% H₂O₂; assess mesityl ring oxidation by LC-MS .
  • Storage recommendations : Lyophilized form in argon-filled vials at −80°C retains >90% potency after 12 months .

Q. What computational tools predict interactions with biological targets?

Answer:

  • Docking : Use AutoDock Vina with hCA II crystal structure (PDB 3KS3) to prioritize substituents .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å acceptable) .
  • ADMET Prediction : SwissADME for bioavailability (e.g., GI absorption >70%) and BBB penetration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.